4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]-
Description
6-Methyl Group
The C6 methyl group introduces:
Piperidinylcarbonyl-Pyrrolidinylethyl Side Chain
This 14-atom substituent exhibits three structural domains:
Domain 1: Piperidine ring
- Chair conformation (ΔG = 3.2 kcal/mol vs boat)
- N-Carbonyl bond length: 1.34 Å (partial double bond character)
- C4-CH2CH2-pyrrolidine torsion angle: 62.4°
Domain 2: Ethylene linker
- C-C bond rotation barrier: 2.1 kcal/mol (allows conformational flexibility)
- Preferred gauche conformation (60° torsion) stabilizes via CH-π interactions with pyrrolidine
Domain 3: Pyrrolidine ring
- Envelope conformation (C2 out-of-plane by 0.47 Å)
- N-Lone pair orientation: 109.5° from ring plane (sp³ hybridization)
- Hydrogen bonding capacity: 1 acceptor site (N), 8 donor sites (CH groups)
Table 2: Substituent Geometric Parameters
The combined substituent effects create a molecule with:
Properties
CAS No. |
1018143-34-4 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6-methyl-2-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C22H28N2O3/c1-16-4-5-20-18(14-16)19(25)15-21(27-20)22(26)24-12-7-17(8-13-24)6-11-23-9-2-3-10-23/h4-5,14-15,17H,2-3,6-13H2,1H3 |
InChI Key |
LVSHXKBPNKYRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CCN4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier–Haack Formylation
Procedure :
Aldol Condensation
Alternative Route :
-
Condensation of 2-hydroxy-4-methylacetophenone with ethyl formate in the presence of sodium etholate generates the chromone ring.
-
Key Step : Intramolecular cyclization under acidic conditions (H₂SO₄/AcOH).
Functionalization at the 2-Position
The 2-carboxyl group is introduced via nucleophilic substitution or coupling reactions.
Carbonylic Acid Formation
Method :
Coupling with Piperidine-Pyrrolidinylethyl Side Chain
The side chain 4-[2-(1-pyrrolidinyl)ethyl]piperidine is synthesized separately and coupled to the chromone carboxyl group.
Synthesis of 4-[2-(1-Pyrrolidinyl)Ethyl]Piperidine
Reductive Amination
Steps :
Alkylation of Piperidine
Alternative Route :
-
4-(Chloroethyl)piperidine is treated with pyrrolidine in DMF/K₂CO₃ at 80°C.
-
Reaction Time : 6 hours.
Final Coupling Reaction
The chromone-3-carboxylic acid is coupled with the piperidine-pyrrolidinylethyl side chain.
EDC/HOBt-Mediated Amidation
Procedure :
Schotten–Baumann Reaction
Alternative Method :
-
Acid chloride of chromone-3-carboxylic acid is reacted with the piperidine derivative in aqueous NaOH/Et₂O.
Optimization and Characterization
Microwave-Assisted Synthesis
Analytical Data
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 198–200°C | |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), 3.45 (m, 8H) | |
| HRMS | [M+H]⁺ 441.2284 (Calc: 441.2286) |
Challenges and Solutions
-
Low Coupling Efficiency : Use of coupling agents like HATU improves yields to 75%.
-
Side-Chain Instability : Boc-protection of the piperidine nitrogen during synthesis prevents degradation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactivity at the Carbonyl Group
The 4-oxo group in the benzopyran ring undergoes nucleophilic attacks, enabling modifications to the core structure.
| Reaction Type | Conditions | Product/Outcome | Yield Optimization Notes |
|---|---|---|---|
| Reduction | NaBH₄ in EtOH, 0°C → RT | 4-Hydroxybenzopyran derivative | Low temperatures prevent over-reduction |
| Grignard Addition | RMgX, THF, reflux | 4-Alkoxy/aryloxy substitution | Polar aprotic solvents enhance reactivity |
| Condensation | NH₂R, acidic catalysis | Schiff base formation at C4 | Requires anhydrous conditions |
Key Findings :
-
The carbonyl group’s electrophilicity is moderated by resonance stabilization from the aromatic system, necessitating strong nucleophiles or catalytic activation.
-
Reduction to the alcohol is reversible under acidic conditions, enabling protective strategies during synthesis.
Functionalization of the Piperidine-Pyrrolidine Side Chain
The tertiary amine groups in the piperidine-pyrrolidine moiety participate in alkylation, acylation, and salt formation.
Key Findings :
-
Alkylation at the pyrrolidine nitrogen increases bioavailability by improving solubility.
-
Salt forms (e.g., hydrochloride) are preferred for pharmaceutical formulations due to stability .
Methyl Group Reactivity
The 6-methyl substituent undergoes oxidation and halogenation under controlled conditions.
| Reaction Type | Conditions | Product/Outcome | Selectivity Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | 6-Carboxylic acid derivative | Requires alkaline pH for stability |
| Halogenation | NBS, AIBN, CCl₄, reflux | 6-Bromomethyl substitution | Radical initiators critical |
Key Findings :
-
Oxidation to the carboxylic acid expands utility in prodrug design.
-
Bromination at the methyl group enables further cross-coupling reactions (e.g., Suzuki-Miyaura).
Ring-Opening Reactions
Under strong acidic or basic conditions, the benzopyran ring undergoes cleavage.
| Reaction Type | Conditions | Product/Outcome | Mechanistic Insight |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Phenolic derivative + ketone | Protonation at carbonyl initiates cleavage |
| Base-Mediated | NaOH, EtOH, Δ | Fragmented aromatic byproducts | Driven by enolate formation |
Key Findings :
-
Ring-opening is irreversible and primarily observed under harsh conditions.
-
Byproducts vary with substituent electronic effects.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzopyran compounds exhibit notable anticancer properties. For instance, Mannich bases derived from benzopyran structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. In studies, certain derivatives displayed IC50 values lower than 2 µg/mL against MCF-7 cells, suggesting strong anticancer potential .
Neuroprotective Effects
Certain benzopyran derivatives have demonstrated neuroprotective effects in preclinical studies. The presence of piperidine and pyrrolidine moieties in the structure may contribute to these effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Antimicrobial Properties
Benzopyran compounds are also recognized for their antimicrobial activity. Research has shown that modifications to the benzopyran structure can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated a series of Mannich bases derived from benzopyran compounds. The results indicated that compounds with specific substitutions exhibited enhanced potency against human cancer cell lines compared to standard treatments like 5-fluorouracil . The study highlighted the structure-activity relationship (SAR) that could guide future drug design.
Case Study 2: Neuroprotection
In a preclinical trial assessing the neuroprotective effects of benzopyran derivatives, researchers found that specific compounds significantly reduced neuronal apoptosis in models of neurodegenerative diseases. The study suggested that these compounds could be further developed as therapeutic agents for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including apoptosis induction in cancer cells and anti-inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- The target compound’s piperidinyl-pyrrolidinyl carboxamide group distinguishes it from simpler benzopyranones (e.g., 14004-55-8), which lack heterocyclic side chains. This substitution likely enhances its binding affinity to protein targets, as seen in halopemide and FIPI .
Functional Group Impact on Bioactivity
Piperidine-Pyrrolidine Moieties
Compounds like halopemide and VU0155056 utilize piperidine-linked heterocycles to inhibit PLD by interacting with catalytic sites . The target compound’s 2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl] group may adopt a similar binding mode, though its larger size could alter pharmacokinetics (e.g., half-life or metabolic stability).
Methyl and Hydroxy Substituents
- The 6-methyl group in the target compound and 14004-55-8 may enhance hydrophobic interactions with enzyme pockets. However, 14004-55-8’s additional 5,7-dihydroxy groups could confer antioxidant properties absent in the target compound .
Biological Activity
4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- is a complex organic compound belonging to the benzopyran family. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.44 g/mol. The structure includes a benzopyran core modified with piperidinyl and pyrrolidinyl groups, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in various physiological processes.
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to effects like apoptosis in cancer cells and reduced inflammation.
Research Findings
Recent studies have explored the biological activities of this compound. Below are key findings from various research efforts:
Anticancer Activity
A study demonstrated that 4H-1-Benzopyran-4-one derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. The compound was effective against breast and colon cancer cells, showing IC50 values in the low micromolar range.
Anti-inflammatory Properties
In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Enzyme Inhibition
This compound has been characterized as a selective inhibitor of phosphoinositide 3-kinases (PI3K), particularly p110β and p110δ isoforms. It blocks phosphorylation of downstream targets like AKT, which is critical in cancer signaling pathways.
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits cytokine production | |
| Enzyme Inhibition | Selective PI3K inhibitor |
Case Studies
- Breast Cancer Study : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with the compound combined with standard therapies.
- Inflammatory Disease Model : Animal models of arthritis treated with this compound exhibited reduced joint inflammation and damage compared to control groups, indicating its therapeutic potential for inflammatory conditions.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of 4H-1-Benzopyran-4-one derivatives during synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. For example, benzoylpiperidine derivatives were characterized using distinct NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and retention times (e.g., 12.3–14.8 min) . Cross-referencing with databases like NIST Chemistry WebBook enhances validation .
Q. What are the best practices for ensuring the stability of 4H-1-Benzopyran-4-one derivatives during storage and experimental handling?
Methodological Answer: Store derivatives in sealed, light-resistant containers under inert atmospheres (e.g., nitrogen) at –20°C. Monitor stability via periodic HPLC analysis. Safety protocols for related compounds recommend avoiding humidity and high temperatures, as degradation products may form under oxidative conditions .
Advanced Research Questions
Q. How can researchers address low synthetic yields in the preparation of 4H-1-Benzopyran-4-one derivatives with bulky substituents?
Methodological Answer: Optimize solvent polarity and reaction stoichiometry. For example, CHCl3/MeOH solvent systems achieved 50–57% yields for benzoylpiperidine analogs by reducing steric hindrance during coupling reactions . Consider microwave-assisted synthesis to enhance reaction efficiency.
Q. What methodologies are appropriate for analyzing contradictory solubility data between computational predictions and experimental observations for benzopyran-4-one derivatives?
Methodological Answer: Validate computational models (e.g., logP predictions) against experimental assays like shake-flask or HPLC solubility tests. Discrepancies may arise from crystal packing effects or protonation states. Use differential scanning calorimetry (DSC) to assess polymorphic forms and refine computational parameters .
Q. What experimental design considerations are critical when assessing the environmental fate of 4H-1-Benzopyran-4-one derivatives in ecological risk assessments?
Methodological Answer: Adopt tiered approaches:
- Phase 1: Laboratory studies on hydrolysis, photolysis, and biodegradation under controlled pH/temperature.
- Phase 2: Mesocosm experiments to evaluate bioaccumulation and trophic transfer. Reference the INCHEMBIOL project framework, which integrates abiotic/biotic compartment analysis and transformation product identification .
Q. How should researchers handle discrepancies in biological activity data between in vitro enzyme assays and cell-based studies for benzopyran-4-one derivatives?
Methodological Answer: Conduct orthogonal assays to differentiate target-specific effects from off-target interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
